molecular formula C12H23FN2O2 B6239719 rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate CAS No. 2740779-23-9

rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate

Cat. No. B6239719
CAS RN: 2740779-23-9
M. Wt: 246.3
InChI Key:
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Description

Rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate (RtB-AMFC) is a novel synthetic compound that has recently been developed to serve as a potential therapeutic agent in the treatment of certain diseases. This compound has been studied in both laboratory and clinical settings, and its potential applications are being explored.

Mechanism of Action

The exact mechanism of action of rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as protein kinases, which play a role in the regulation of various cellular processes. Additionally, it is believed to act by modulating the activity of certain receptors, such as G-protein coupled receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate has been studied for its potential biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a role in the regulation of various cellular processes. Additionally, it has been shown to modulate the activity of certain receptors, such as G-protein coupled receptors, which are involved in the regulation of various cellular processes. Furthermore, it has been shown to modulate the expression of certain genes, such as those involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate has several advantages and limitations when used in laboratory experiments. One of the major advantages of rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is its ability to modulate the activity of certain enzymes and receptors, which can be beneficial for studying the effects of certain drugs on these enzymes and receptors. Additionally, rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is relatively stable and can be stored for extended periods of time. However, one of the major limitations of rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is its potential toxicity, which can be a concern when used in laboratory experiments.

Future Directions

The potential future directions for rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate are numerous. One potential future direction is to further explore its potential therapeutic applications in the treatment of various diseases, such as neurological diseases, cancer, and inflammatory diseases. Additionally, further research could be conducted to explore its potential biochemical and physiological effects on various cellular processes, such as gene expression and receptor activity. Furthermore, further research could be conducted to explore its potential toxicity and to develop strategies to reduce its potential side effects. Finally, further research could be conducted to explore its potential applications in other areas of science, such as drug delivery and drug discovery.

Synthesis Methods

Rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is a synthetic compound that is synthesized through a multistep process. The synthesis of rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate begins with the reaction of tert-butyl alcohol and 1-fluorocyclopentylmethyl carbamate in the presence of a base catalyst. This reaction produces the racemic tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate. The racemic tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is then subjected to a chiral resolution process to obtain the pure enantiomer of rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate.

Scientific Research Applications

Rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate has been studied for its potential therapeutic applications in various areas of science. In particular, it has been studied as a potential therapeutic agent for the treatment of certain neurological diseases, such as Parkinson’s disease. Furthermore, it has been studied as a potential therapeutic agent for the treatment of certain cancers, such as breast cancer. Additionally, it has been studied as a potential therapeutic agent for the treatment of certain inflammatory diseases, such as rheumatoid arthritis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate involves the protection of the amine group, followed by the addition of the fluorocyclopentyl group and subsequent deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "1-fluorocyclopentene", "sodium hydride", "N,N-dimethylformamide", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "brine" ], "Reaction": [ "tert-butyl carbamate is reacted with methyl iodide and sodium hydride in N,N-dimethylformamide to form N-tert-butyl-N-methylcarbamate", "1-fluorocyclopentene is reacted with N-tert-butyl-N-methylcarbamate in the presence of sodium hydride to form rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)-1-fluorocyclopentyl]methyl}carbamate", "rac-tert-butyl N-{[(1R,3S)-3-(bromomethyl)-1-fluorocyclopentyl]methyl}carbamate is reduced with sodium borohydride in acetic acid to form rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate", "rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is deprotected with hydrochloric acid and sodium bicarbonate in ethyl acetate to form rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate", "rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is purified with ethyl acetate and brine to obtain the final product" ] }

CAS RN

2740779-23-9

Product Name

rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate

Molecular Formula

C12H23FN2O2

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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